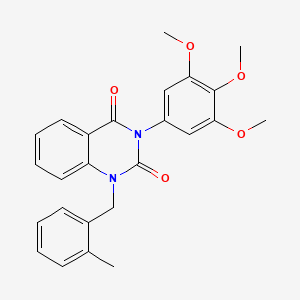

1-(2-methylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Description

This compound belongs to the quinazoline-2,4(1H,3H)-dione class, characterized by a bicyclic core with ketone groups at positions 2 and 3. The substitution pattern includes a 2-methylbenzyl group at position 1 and a 3,4,5-trimethoxyphenyl (TMP) moiety at position 4. The TMP group is frequently associated with biological activities such as microtubule disruption (e.g., combretastatin analogs) , while the quinazoline-dione scaffold is explored for antibacterial and anticancer properties .

Properties

IUPAC Name |

1-[(2-methylphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5/c1-16-9-5-6-10-17(16)15-26-20-12-8-7-11-19(20)24(28)27(25(26)29)18-13-21(30-2)23(32-4)22(14-18)31-3/h5-14H,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTAEWXNFKMUBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the 2-methylbenzyl and 3,4,5-trimethoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinazoline core or the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl or hydroxyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against HeLa cells with an IC50 value of approximately 12.90 µM and against A549 lung cancer cells with an IC50 value of around 18.00 µM . These results indicate that 1-(2-methylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione could serve as a lead compound for the development of new anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. Modifications to the methoxy groups or the quinazoline core can significantly affect biological activity. For example:

| Compound Variation | Observed Activity (IC50 in µM) |

|---|---|

| Parent Compound | 12.90 (HeLa) |

| Trimethoxy Variant | 11.70 (HeLa) |

| Additional Substituent | 9.00 (HeLa) |

This table illustrates how slight modifications can enhance potency against specific cancer cell lines.

Case Studies

Case Study 1: Antitumor Activity Evaluation

A study conducted by El-Azab et al. synthesized a series of quinazoline derivatives including this compound and assessed their antitumor activity against various cell lines. The results indicated that compounds with multiple methoxy groups exhibited enhanced cytotoxicity compared to their counterparts with fewer substitutions .

Case Study 2: Molecular Docking Studies

Molecular docking studies performed on this compound indicated strong binding affinities to targets involved in cancer progression. These studies provide insights into how structural modifications can lead to improved interactions with target proteins .

Mechanism of Action

The mechanism of action of 1-(2-methylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as cell growth inhibition or apoptosis induction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazoline-2,4(1H,3H)-dione Derivatives

(a) 1-(3-Methylbenzyl)-3-(3,4,5-Trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

- Structural Difference : The methyl group on the benzyl substituent is at position 3 instead of 2.

- Implications : Positional isomerism may alter steric hindrance or π-π stacking interactions with biological targets. While direct activity data are unavailable, analogs with 3-methylbenzyl groups often show reduced metabolic stability compared to 2-methyl derivatives due to increased susceptibility to oxidative enzymes .

(b) Quinazoline-2,4(1H,3H)-dione with Oxadiazole Substituents

- Example : Compound III from , featuring oxadiazole rings at positions 1 and 3.

- Activity Comparison : Oxadiazole-containing derivatives exhibit enhanced antibacterial potency (MIC: 0.5 µg/mL against S. aureus) compared to alkyl-substituted analogs like the target compound, likely due to improved hydrogen bonding and membrane permeability .

(c) 3-Hydroxyquinazoline-2,4-dione Derivatives

Non-Quinazoline Compounds with 3,4,5-Trimethoxyphenyl Moieties

(a) Combretastatin Analog: 4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-Trimethoxyphenyl)oxazol-5(4H)-one

- Structure-Activity Relationship (SAR): The TMP group in combretastatin analogs is critical for tubulin polymerization inhibition (IC₅₀: 1–10 nM).

(b) Pyrazoline Derivatives (e.g., 3-(4-Nitrophenyl)-5-(3,4,5-TMP)-4,5-dihydro-1H-pyrazole)

Data Table: Key Structural and Functional Comparisons

Biological Activity

The compound 1-(2-methylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 432.5 g/mol. The structure features a quinazoline core substituted with a 2-methylbenzyl group and a 3,4,5-trimethoxyphenyl group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 432.5 g/mol |

| CAS Number | 899922-11-3 |

Antitumor Activity

Quinazoline derivatives have also been explored for their anticancer properties. In vitro studies using the MTT assay have indicated that certain quinazoline compounds exhibit cytotoxic effects on various cancer cell lines. For example, derivatives showed IC50 values ranging from 12.54 µM to 16.70 µM against breast (MCF7) and colon (HCT116) cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the quinazoline ring can enhance anticancer activity.

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has been investigated against both Gram-positive and Gram-negative bacteria. A recent study reported that certain quinazoline-2,4(1H,3H)-dione derivatives exhibited moderate antibacterial activity with inhibition zones ranging from 10 to 13 mm against strains such as Staphylococcus aureus and Escherichia coli . These findings indicate that compounds similar to This compound may possess comparable antimicrobial properties.

Case Study: Antiviral Efficacy

In a study focusing on the antiviral efficacy of quinazoline derivatives, compounds were screened for their ability to inhibit viral replication in vitro. The most promising candidates were further evaluated for their cytotoxicity and selectivity indices. The findings revealed that several compounds had favorable profiles with low cytotoxicity while maintaining potent antiviral activity .

Case Study: Anticancer Properties

Another investigation assessed the anticancer effects of synthesized quinazoline derivatives in various cancer cell lines. The results indicated that modifications to the substituents significantly influenced the compounds' potency against cancer cells. Notably, a derivative with a specific hydrazide moiety demonstrated superior activity with an IC50 value of 12.54 µM against HCT116 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.